Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
CAS No.: 2177266-39-4
Cat. No.: VC11676387
Molecular Formula: C13H25ClN2O2
Molecular Weight: 276.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2177266-39-4 |
|---|---|
| Molecular Formula | C13H25ClN2O2 |
| Molecular Weight | 276.80 g/mol |
| IUPAC Name | tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H24N2O2.ClH/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13;/h10,14H,5-9H2,1-4H3;1H |
| Standard InChI Key | RIMWWSBPAUBQIC-UHFFFAOYSA-N |
| SMILES | CC1CN(CCC12CNC2)C(=O)OC(C)(C)C.Cl |
| Canonical SMILES | CC1CN(CCC12CNC2)C(=O)OC(C)(C)C.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound is a hydrochloride salt of a spirocyclic amine ester. Its molecular formula is C₁₃H₂₅ClN₂O₂, with a molecular weight of 276.80 g/mol. The parent neutral compound, tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate, has the formula C₁₃H₂₄N₂O₂ (molecular weight: 240.35 g/mol). The hydrochloride salt forms through protonation of the secondary amine group, enhancing solubility and stability for synthetic applications.
Key Structural Attributes:
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Spirocyclic Core: A 2,7-diazaspiro[3.5]nonane system, where two rings (a five-membered and a three-membered ring) share a single nitrogen atom.
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Substituents: A methyl group at the 5-position of the spiro framework and a tert-butoxycarbonyl (Boc) protecting group at the 7-position.
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Salt Form: The hydrochloride counterion stabilizes the amine group, influencing crystallization and reactivity .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride involves multi-step organic reactions, typically starting from simpler cyclic amines.
Step 1: Formation of the Spirocyclic Amine
The spirocyclic backbone is constructed via cyclization reactions. For example, a substituted piperidine derivative may undergo intramolecular alkylation to form the spiro[3.5]nonane framework .
Step 3: Boc Protection and Salt Formation
The secondary amine is protected with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Industrial-Scale Production
Industrial synthesis emphasizes yield optimization and purity control:
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Reactor Systems: Continuous-flow reactors enhance mixing and heat transfer during exothermic steps like Boc protection.
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Purification: Chromatography or recrystallization from ethanol/water mixtures isolates the hydrochloride salt with >97% purity.
Physicochemical Properties
Thermal and Solubility Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Decomposes above 300°C | |
| Solubility in Water | Moderate (hydrochloride form) | |
| LogP (Partition Coefficient) | 1.40 (neutral form) |
The hydrochloride salt’s increased polarity improves aqueous solubility compared to the free base, making it preferable for biological assays.
Applications in Medicinal Chemistry
Kinase Inhibition
The spirocyclic structure of this compound aligns with pharmacophores targeting tyrosine kinases, particularly RET (Rearranged during Transfection) kinase. RET inhibition is a therapeutic strategy for cancers such as medullary thyroid carcinoma and non-small cell lung cancer. Molecular docking studies suggest the spirocyclic amine interacts with the kinase’s ATP-binding pocket, disrupting enzymatic activity.
Biological Mechanism of Action
Enzyme Interaction
The compound’s primary mechanism involves competitive inhibition of enzymes critical to bacterial and eukaryotic cells:
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DNA Gyrase: Inhibition prevents DNA supercoiling, halting replication in bacteria.
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MurD Ligase: Blocking this enzyme disrupts peptidoglycan synthesis, compromising cell wall integrity.
Hydrogen bonding between the spirocyclic amine and enzyme active sites (e.g., via the secondary amine and carbonyl groups) underpins its inhibitory potency.
Comparative Analysis with Structural Analogs
The 5-methyl substitution in the target compound enhances hydrophobic interactions with enzyme pockets, improving binding affinity compared to non-methylated analogs.
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